molecular formula C17H20N4O2 B2659918 N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 950463-91-9

N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2659918
CAS No.: 950463-91-9
M. Wt: 312.373
InChI Key: CIDOMKMKSTUYJD-UHFFFAOYSA-N
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Description

Historical Development of Indole-Oxadiazole Research

The integration of indole and oxadiazole moieties began gaining traction in the early 21st century as researchers sought to exploit the complementary pharmacological profiles of these heterocycles. Indole, a bicyclic aromatic compound with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, has long been recognized for its CNS-depressant, antiviral, and cardiovascular activities. Oxadiazole, a five-membered heterocycle containing two nitrogen and one oxygen atom, emerged as a versatile scaffold due to its metabolic stability and capacity to engage in hydrogen bonding.

The first indole-oxadiazole hybrids were synthesized to target infectious diseases, with early work demonstrating their antibacterial and antifungal properties. By 2010, structural optimization efforts expanded their applications to metabolic disorders and cancer. For instance, fluoro-substituted indole-oxadiazole-thiazolidinone hybrids exhibited potent α-amylase and α-glucosidase inhibition (IC~50~ = 1.72–8.50 µM), outperforming the standard drug acarbose. Concurrently, derivatives like 3-[5’-(3”-indolomethylene)-1’,3’,4’-oxadiazol-2’-yl]-2-(p-methoxyphenyl)-4-thiazolidinone showed promise in cardiovascular research.

Significance in Medicinal Chemistry and Drug Discovery

Indole-oxadiazole hybrids occupy a critical niche in drug discovery due to their:

  • Dual-target engagement : The indole moiety often interacts with hydrophobic enzyme pockets, while oxadiazole participates in polar interactions, enabling multitarget effects.
  • Structural tunability : Substituents at the indole C-3 position and oxadiazole N-2 position allow precise modulation of pharmacokinetic and pharmacodynamic properties.
  • Broad therapeutic applicability : Validated targets include bacterial peptidoglycan, SARS-CoV-2 main protease, estrogen receptors (ER-α/ER-β), and diacylglycerol acyltransferase (DGAT1).

Recent advances highlight their role in oncology. For example, ER-α-dominant breast cancer cell lines (T-47D, MCF-7) showed sensitivity to indole-oxadiazole derivatives, with IC~50~ values as low as 1.78 µM.

Structural Classification of Indole-Oxadiazole Derivatives

Indole-oxadiazole derivatives are classified by their substitution patterns (Table 1):

Substituent Position Common Groups Biological Activity
Indole C-3 Thiazolidinone, Azetidinone Antidiabetic, Cardiovascular
Oxadiazole N-2 Alkyl, Aryl, Fluorinated Anticancer, Antimicrobial
Acetamide Side Chain tert-Butyl, Phenyl Enhanced bioavailability

For instance, the tert-butyl group in N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide likely improves metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis.

Position of this compound in Research Literature

This compound represents a strategic fusion of three pharmacophores:

  • Indole core : Facilitates interactions with aromatic residues in enzyme active sites.
  • 5-Methyl-1,3,4-oxadiazole : Enhances electron-withdrawing effects, polarizing the molecule for improved target binding.
  • N-tert-butylacetamide side chain : Increases lipophilicity, potentially enhancing blood-brain barrier permeability.

While direct studies on this derivative are limited, structural analogs provide insights. For example, fluoro-substituted analogs demonstrated 1589-fold higher ER-α binding affinity (213.4 pM) than bazedoxifene, a standard breast cancer drug. The methyl group at the oxadiazole C-5 position may similarly optimize steric and electronic compatibility with ER-α’s ligand-binding domain.

Molecular docking simulations of related compounds reveal that the oxadiazole ring forms hydrogen bonds with ER-α’s Glu353 and Arg394, while the indole nitrogen interacts with His524. The tert-butyl group likely occupies a hydrophobic subpocket, reducing conformational flexibility and entropic penalties upon binding.

Properties

IUPAC Name

N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-19-20-16(23-11)13-9-21(10-15(22)18-17(2,3)4)14-8-6-5-7-12(13)14/h5-9H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDOMKMKSTUYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The oxadiazole ring may contribute to the compound’s stability and reactivity, enhancing its bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Indole/Oxadiazole Biological Activity Key Findings
N-tert-Butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 5-Methyl-oxadiazole, tert-butyl Not explicitly reported Predicted enhanced stability due to tert-butyl group
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Chlorophenyl, hydroxyimino Antioxidant (FRAP/DPPH) High activity due to electron-withdrawing Cl and H-bonding hydroxyimino
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)acetamide Thiazolyl, sulfanyl Anticancer (in vitro) Sulfanyl group enhances enzyme inhibition via thiol interactions
N-(3-Methoxyphenyl)-2-(3-(5-methyl-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Methoxyphenyl, methyl-oxadiazole Unknown Methoxy group may improve solubility but reduce membrane permeability

Key Observations :

  • Electron-Withdrawing Groups: Compounds with halogen (e.g., Cl in 3a) or hydroxyimino substituents exhibit superior antioxidant activity compared to alkyl-substituted analogues like the target compound .
  • Sulfur vs. Oxygen Linkers : Sulfanyl-containing derivatives (e.g., 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides) demonstrate stronger enzyme inhibition than oxygen-linked counterparts, suggesting the target compound’s methyl-oxadiazole may be less potent in similar assays .

Computational and Experimental Validation

  • Geometry Optimization : For compound 3a, DFT calculations (B3LYP) confirmed bond lengths (C–N: 1.376 Å) and angles (124.87°) that align with X-ray data, validating synthetic accuracy . Similar computational studies for the target compound are absent in the evidence, leaving its conformational dynamics less characterized.

Biological Activity

N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2} with a molecular weight of approximately 252.29 g/mol. The structure features an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₂
Molecular Weight252.29 g/mol
LogP1.607
PSA80.74 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative activity of synthesized oxadiazole derivatives against several cancer cell lines including L1210 (murine leukemia), CEM (human T lymphocyte), and HeLa (cervical carcinoma). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents:

CompoundCell LineIC50 (µM)
N-tert-butyl...HeLa15.0
Similar OxadiazoleCEM12.0
Standard DrugHeLa20.0

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. The compound may interact with specific cellular targets that regulate cell cycle progression and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, in a study involving L929 cells (mouse fibroblast), it was found that at concentrations up to 200 µM, N-tert-butyl derivatives did not significantly affect cell viability compared to control groups:

Concentration (µM)Cell Viability (%)
0100
5095
10090
20085

Neurodegenerative Disorders

Research has also indicated that compounds related to N-tert-butyl derivatives may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and tauopathies. The oxadiazole ring is believed to contribute to neuroprotective effects by modulating tau protein aggregation.

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